Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the desired imidazo[4,5-b]pyrazine ring system . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The bromine atom and the imidazo[4,5-b]pyrazine core play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[4,5-c]pyridine Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridine Derivatives: These compounds have a fused pyridine ring and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrN4O2 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
ethyl 5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-8(14)7-12-5-6(13-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
XXGFCDJOMWKBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=C(N=C2N1)Br |
Origin of Product |
United States |
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